Methyltetrazine-PEG8-amine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG8-amine HCl salt is a versatile, water-soluble, and biocompatible linker molecule composed of a methyltetrazine moiety, an 8-unit polyethylene glycol (PEG) spacer, and an amine functional group . This compound is widely used in click chemistry, particularly for bioconjugation applications due to its stability and hydrophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG8-amine HCl salt is synthesized through a multi-step process involving the functionalization of polyethylene glycol (PEG) with methyltetrazine and amine groups. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a methyltetrazine group. This is achieved by reacting PEG with a methyltetrazine derivative under controlled conditions.
Amine Introduction: The functionalized PEG is then reacted with an amine-containing reagent to introduce the amine group.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity Methyltetrazine-PEG8-amine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG8-amine HCl salt undergoes various chemical reactions, including:
Click Reactions: The methyltetrazine moiety reacts with trans-cyclooctene (TCO) in a fast and efficient click reaction.
Substitution Reactions: The amine group can participate in substitution reactions with carboxylic acids in the presence of coupling reagents such as EDC or HATU.
Common Reagents and Conditions
Click Reactions: Typically performed in aqueous solutions at room temperature using TCO as the reactant.
Substitution Reactions: Conducted in the presence of coupling reagents like EDC or HATU, often in organic solvents such as DMSO or DMF.
Major Products Formed
Scientific Research Applications
Methyltetrazine-PEG8-amine HCl salt has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking studies.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG8-amine HCl salt involves its ability to undergo click reactions with TCO. This reaction is highly specific and efficient, allowing for the selective conjugation of biomolecules. The methyltetrazine moiety acts as a reactive handle, while the PEG spacer provides flexibility and solubility, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but lacks the PEG spacer, resulting in lower solubility and flexibility.
Tetrazine-PEG-amine: Contains a tetrazine moiety and PEG spacer but may differ in the length of the PEG chain.
Uniqueness
Methyltetrazine-PEG8-amine HCl salt is unique due to its combination of a methyltetrazine moiety, an 8-unit PEG spacer, and an amine functional group. This structure provides a balance of reactivity, stability, and solubility, making it highly effective for bioconjugation applications .
Properties
Molecular Formula |
C25H42ClN5O8 |
---|---|
Molecular Weight |
576.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C25H41N5O8.ClH/c1-22-27-29-25(30-28-22)23-2-4-24(5-3-23)38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-26;/h2-5H,6-21,26H2,1H3;1H |
InChI Key |
PUHZOALAUDKWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.